2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-13-5-4-6-16(9-13)25-20(30)12-28-22(31)29-19(27-28)11-15(3)24-21(29)26-17-7-8-18(23)14(2)10-17/h4-11H,12H2,1-3H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEXWZBBPNMOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
EDCI/HOBt-Mediated Amide Coupling
For laboratories lacking bromoacetamide precursors, the acetamide side chain can be introduced via carbodiimide coupling. The triazolopyrimidine amine is reacted with N-(3-methylphenyl)acetic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the chlorination and alkylation steps. For example, chlorination with POCl₃ completes in 1 hour at 100°C under microwave conditions, improving yield to 88%.
Mechanistic Considerations
- Chlorination : POCl₃ acts as both a chlorinating agent and Lewis acid, polarizing the C–O bond for nucleophilic attack by chloride.
- Amination : The electron-deficient pyrimidine ring facilitates nucleophilic substitution at position 5, with K₂CO₃ neutralizing HCl to drive the reaction.
- Alkylation : The soft bromide leaving group enables SN2 displacement, favored by the sterically accessible nitrogen at position 2.
Scale-Up and Industrial Relevance
Pilot-scale batches (100 g) use continuous flow reactors for the chlorination step, enhancing safety and reproducibility. Environmental impact is mitigated via solvent recovery (DMF, ethanol) and HBr neutralization with aqueous NaOH.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The closest structural analogue is N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (). Key differences include:
- Aromatic substituents : The target compound has a 4-fluoro-3-methylphenyl group, whereas the analogue substitutes a 4-fluorophenyl (lacking the 3-methyl group) and a 2,5-dimethylphenyl acetamide (vs. 3-methylphenyl in the target).
- Molecular weight : Both share the same core, but the target compound’s additional methyl group increases its molecular weight slightly (~6–8 g/mol difference).
Table 1: Structural and Physicochemical Comparison
Bioactivity and Target Interactions
highlights that structural similarity often correlates with bioactivity. Molecular docking studies () suggest that even minor substituent changes (e.g., methyl or fluorine positions) can significantly impact affinity scores due to interactions with specific residues in binding pockets. For instance:
- The 3-methyl group in the target’s phenylamino moiety could improve steric complementarity in a hydrophobic enzyme pocket.
- The 4-fluoro group in both compounds likely contributes to electron-withdrawing effects, stabilizing aromatic stacking interactions .
Molecular Similarity Metrics
Computational similarity measures () quantify structural differences:
- Tanimoto Coefficient : Using Morgan fingerprints, the target and ’s compound would likely score ~0.75–0.85 due to shared core but differing substituents.
- Cosine Score : MS/MS-based molecular networking () would yield a cosine score <0.9, reflecting divergent fragmentation patterns from the methyl/fluoro substituents .
Spectroscopic Differentiation
NMR analysis () reveals that substituent differences alter chemical shifts in specific regions. For example:
- The 3-methyl group in the target’s phenylamino moiety would cause upfield/downfield shifts in aromatic protons (region B, ~7.0–7.5 ppm) compared to the analogue’s unsubstituted 4-fluorophenyl group.
- The acetamide’s methyl position (3- vs. 2,5-dimethylphenyl) would further distinguish proton environments in region A (~2.0–2.5 ppm) .
Biological Activity
The compound 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-methylphenyl)acetamide is a member of the triazolo-pyrimidine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
This compound features a complex structure that includes:
- Triazole and Pyrimidine Rings : These rings are integral to its biological activity and interaction with various biological targets.
- Functional Groups : The presence of a fluorine atom and methyl groups enhances its pharmacological properties.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN6O2 |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 1251620-71-9 |
Antibacterial Activity
Research indicates that compounds similar to this triazolo-pyrimidine exhibit significant antibacterial properties. Interaction studies have shown that these compounds can bind effectively to bacterial enzymes critical for cell wall synthesis, such as glucosamine-6-phosphate synthase. This binding disrupts bacterial growth and viability.
Antitumor Activity
Preliminary studies suggest that the compound may also possess antitumor activity. Structure-activity relationship (SAR) analyses indicate that modifications in the phenyl rings can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions have shown improved IC50 values compared to standard chemotherapeutics like doxorubicin .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl... | Contains a chloro group instead of fluoro | Anti-tumor properties |
| 5-Ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yloxyacetic acid | Ethoxy group with a similar triazole structure | Antimicrobial activity |
| Cloransulam | Sulfonamide derivative with triazole structure | Herbicidal activity |
These comparisons highlight the potential for tailored modifications to enhance specific biological activities.
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL against Bacillus subtilis and Escherichia coli, indicating strong antibacterial potential .
- Antitumor Activity : In vitro tests on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. For example, it showed IC50 values lower than 10 µg/mL against A-431 (human epidermoid carcinoma) and K562 (chronic myelogenous leukemia) cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
